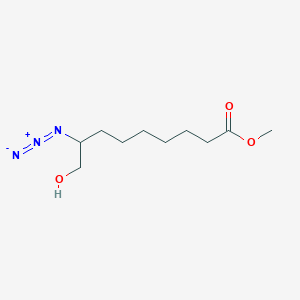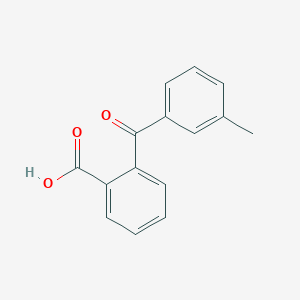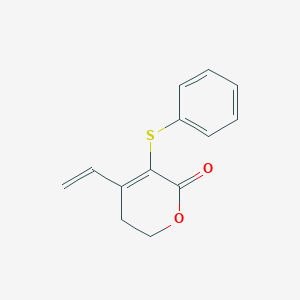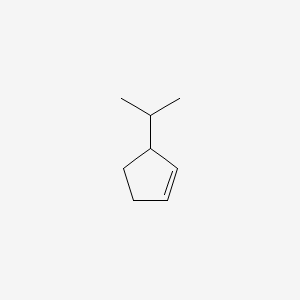
3-Isopropylcyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylcyclopentene is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopentene, where an isopropyl group is attached to the third carbon of the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylcyclopentene typically involves the alkylation of cyclopentene. One common method is the Friedel-Crafts alkylation, where cyclopentene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-Isopropylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield 3-isopropylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Isopropylcyclopentanol or 3-isopropylcyclopentanone.
Reduction: 3-Isopropylcyclopentane.
Substitution: 3-Isopropyl-1-chlorocyclopentene or 3-isopropyl-1-bromocyclopentene.
科学的研究の応用
3-Isopropylcyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3-Isopropylcyclopentene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, facilitated by the catalyst, resulting in the saturation of the ring.
Substitution: Halogen
特性
CAS番号 |
4276-45-3 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
3-propan-2-ylcyclopentene |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChIキー |
WGGDPEMWUJIPOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


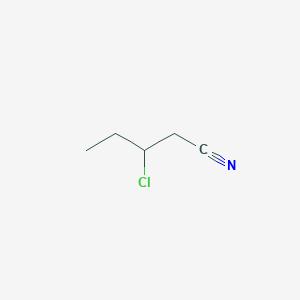
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
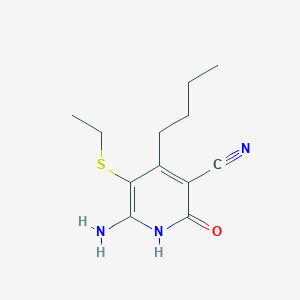

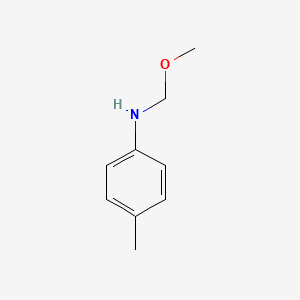

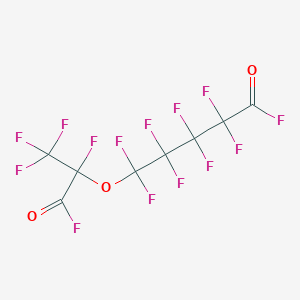
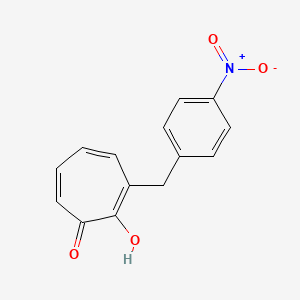
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
